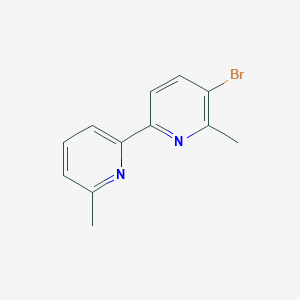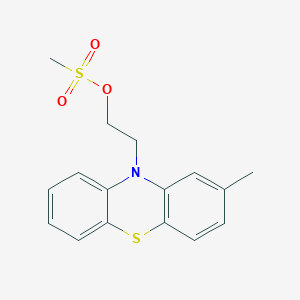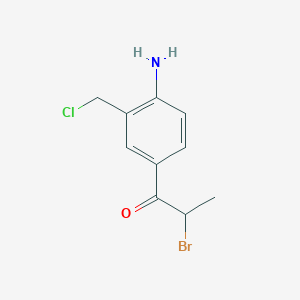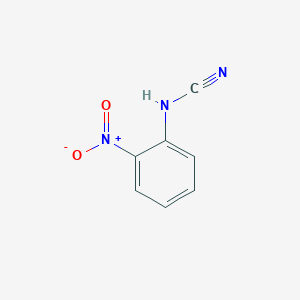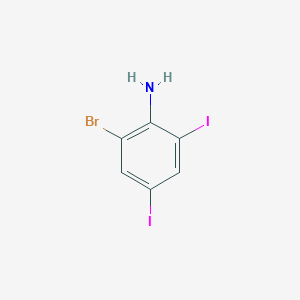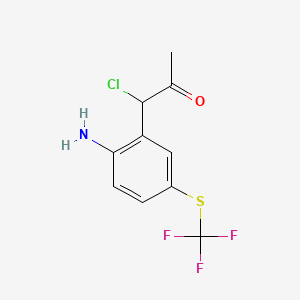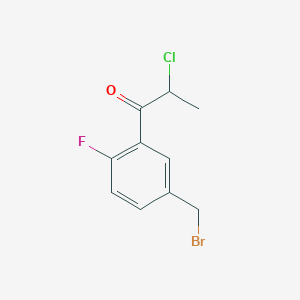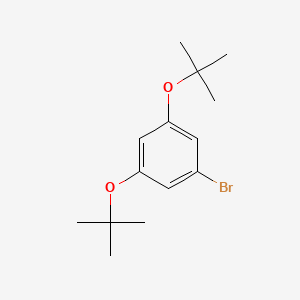
(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the indole core, which is further linked to a dimethylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the fluorophenyl group and the dimethylmethanamine moiety. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon. The process may also require specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; often requires the presence of a catalyst and specific temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized indole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.
Wirkmechanismus
The mechanism of action of (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the indole core can facilitate interactions with various biological pathways. The dimethylmethanamine moiety may contribute to the compound’s overall stability and solubility, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-diethylmethanamine: Similar structure but with diethyl groups instead of dimethyl groups.
(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylacetamide: Contains an acetamide group instead of a methanamine group.
(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylpropylamine: Features a propylamine group instead of a methanamine group.
Uniqueness: The uniqueness of (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential interactions with biological targets, while the indole core provides a versatile scaffold for further modifications. The dimethylmethanamine moiety contributes to its overall stability and solubility, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H17FN2 |
|---|---|
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
1-[4-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-16-8-4-7-15(17(13)16)12-5-3-6-14(18)9-12/h3-10,19H,11H2,1-2H3 |
InChI-Schlüssel |
JISZAZXSMUYRCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CNC2=CC=CC(=C21)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


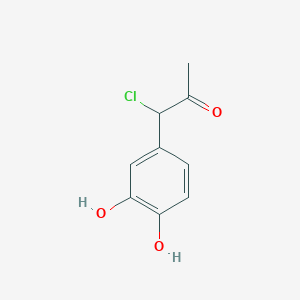
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
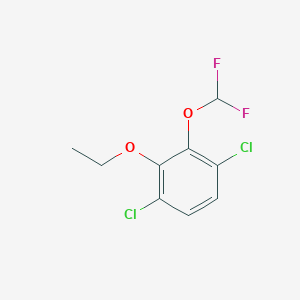
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
